molecular formula C15H17N3O B10871180 (4Z)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10871180
M. Wt: 255.31 g/mol
InChI Key: SUJIVZVXTPLPMC-UHFFFAOYSA-N
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Description

4-[(Z)-1-(Cyclopropylamino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes a cyclopropylamino group, a pyrazolone core, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(Cyclopropylamino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the cyclopropylamino group and the phenyl ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(Cyclopropylamino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[(Z)-1-(Cyclopropylamino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(Z)-1-(Cyclopropylamino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-1-(Cyclopropylamino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-4-one
  • 4-[(Z)-1-(Cyclopropylamino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-3-one

Uniqueness

4-[(Z)-1-(Cyclopropylamino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5-one is unique due to its specific substitution pattern and the presence of the cyclopropylamino group. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

4-(N-cyclopropyl-C-methylcarbonimidoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H17N3O/c1-10(16-12-8-9-12)14-11(2)17-18(15(14)19)13-6-4-3-5-7-13/h3-7,12,17H,8-9H2,1-2H3

InChI Key

SUJIVZVXTPLPMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3CC3)C

Origin of Product

United States

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